molecular formula C12H14ClNO2 B13677048 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride

Cat. No.: B13677048
M. Wt: 239.70 g/mol
InChI Key: IXGOEOXELSNUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClN It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane to form the cyclopropane ring.

    Spiro Compound Formation: The final step involves the formation of the spiro compound by connecting the cyclopropane and isoquinoline rings through a single atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 7’-Nitro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
  • 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione

Uniqueness

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c14-11(15)8-2-1-3-10-9(8)6-13-7-12(10)4-5-12;/h1-3,13H,4-7H2,(H,14,15);1H

InChI Key

IXGOEOXELSNUJL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C(C=CC=C23)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.